5-[(4-chloro-3-methylphenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide
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Overview
Description
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chlorinated phenoxy group, a nitro-substituted pyrazole, and a furan ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Phenoxy Intermediate: This step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Introduction of the Pyrazole Group: The phenoxy intermediate is then reacted with a pyrazole derivative under suitable conditions to introduce the pyrazole group.
Formation of the Furan Ring: The final step involves the cyclization of the intermediate to form the furan ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted phenoxy derivatives are the major products.
Scientific Research Applications
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-3-methylphenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chloro-3-methylphenoxy)-2(3H)-pyrimidinone
- 5-[(4-Chloro-3-methylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
- 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoic acid methyl ester
Uniqueness
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19ClN4O5 |
---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H19ClN4O5/c1-12-9-14(3-5-16(12)20)28-11-15-4-6-17(29-15)19(25)21-7-8-23-13(2)10-18(22-23)24(26)27/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,25) |
InChI Key |
AQOVFIALTTZNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
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